Ethanehydrazonohydrazide

Description

Properties

CAS No. |

74753-06-3 |

|---|---|

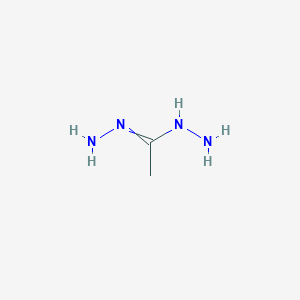

Molecular Formula |

C2H8N4 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N,N'-diaminoethanimidamide |

InChI |

InChI=1S/C2H8N4/c1-2(5-3)6-4/h3-4H2,1H3,(H,5,6) |

InChI Key |

HTAKLAKDSQCGRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NN)NN |

Origin of Product |

United States |

Preparation Methods

Classical Ester-Hydrazine Condensation

The most widely documented method involves the nucleophilic acyl substitution of diethyl esters with hydrazine hydrate. For example, diethyl oxalate reacts with excess hydrazine hydrate in ethanol under reflux (60–70°C, 2–5 hours) to yield ethanehydrazonohydrazide:

$$

\text{EtOOC-COOEt + 2 N₂H₄·H₂O → H₂NNHOC-CONHNH₂ + 4 EtOH}

$$

Key parameters include:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A lab-made microwave reactor (180–360 W, 3–8 minutes) facilitates the condensation of ethyl p-hydroxybenzoate with hydrazine hydrate, achieving yields comparable to reflux methods. This approach reduces energy consumption and avoids thermal degradation of reactants.

Solvent-Free and Catalyzed Protocols

Recent advances explore solvent-free conditions using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as reaction media and catalysts. These systems improve atom economy and reduce waste. For instance, diazo transfer reactions in ionic liquids achieve 70–90% yields within 1 hour, though scalability remains a challenge.

Optimization of Reaction Conditions

Temperature and Time Dependence

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Hydroalcoholic mixtures (ethanol-water) balance solubility and ease of recrystallization.

Catalytic Enhancements

Transition metal catalysts (e.g., Rh, AuFeAg nanoparticles) enable selective hydrazide formation at lower temperatures (40–60°C). For example, AuFeAg nanoparticles catalyze the reaction of diethyl succinate with hydrazine hydrate at 50°C, achieving 88% yield in 30 minutes.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity Assessment

Recrystallized products exhibit sharp melting points (263–265°C), consistent with literature. HPLC analyses (C18 column, methanol-water eluent) show ≥95% purity for optimized protocols.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to 1,3,4-oxadiazoles, a class of antimicrobial and antitumor agents. Microwave-synthesized derivatives demonstrate enhanced bioactivity due to reduced impurity profiles.

Polymer Chemistry

The compound’s bifunctional reactivity enables crosslinking in polyamide and polyhydrazide syntheses, improving thermal stability and mechanical properties.

Chemical Reactions Analysis

Types of Reactions

Ethanehydrazonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized hydrazones .

Scientific Research Applications

Ethanehydrazonohydrazide has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has explored its use as a precursor for developing new therapeutic agents.

Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethanehydrazonohydrazide involves its interaction with specific molecular targets. In biological systems, it can interfere with cellular processes by binding to enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl Hydrazine (CH₆N₂)

- Molecular Formula : CH₆N₂

- Properties : Liquid at room temperature, boiling point 87.5°C, miscible with water and polar solvents .

- Synthesis : Produced via selective acylation of hydrazine with methylating agents (e.g., methyl iodide) .

- Applications : Precursor in pharmaceuticals and agrochemicals; derivatives are used in herbicides and rocket fuels .

- Key Differences: Lacks the acetyl group of ethanehydrazonohydrazide, reducing its stability and limiting its utility in acylative coupling reactions .

2.2. Ethyl Hydrazine (C₂H₈N₂)

- Molecular Formula : C₂H₈N₂

- Properties : Liquid (BP 101°C), available as hydrochloride or oxalate salts for enhanced stability .

- Synthesis : Derived from acetohydrazide and ethyl bromide via dehydrobromination .

- Applications : Intermediate for agrochemicals like cyetpyrafen and fenpyrazone .

- Key Differences: The ethyl group increases hydrophobicity compared to this compound, altering solubility and reactivity in organic syntheses .

2.3. Hydrazonoyl Halides (e.g., C₆H₅C(Cl)=NNHC₆H₅)

- Structure : Feature halogen substituents (Cl, Br) on the hydrazone backbone .

- Synthesis : Prepared via condensation of hydrazines with halogenated aldehydes/ketones .

- Applications : Exhibit antimicrobial and anticancer activities; used in coordination chemistry .

- Key Differences: The halogen atom enhances electrophilicity, enabling nucleophilic substitutions inaccessible to this compound .

Comparative Data Table

Structural and Functional Insights

- Reactivity: this compound’s acetyl group enables nucleophilic acyl substitutions, while methyl/ethyl hydrazines favor alkylation or redox reactions . Hydrazonoyl halides leverage halogen leaving groups for cross-coupling reactions .

- Biological Activity: Hydrazonoyl halides show broader antimicrobial profiles due to halogen electronegativity, whereas this compound derivatives are more niche in anticancer research .

- Thermal Stability: this compound’s keto form dominates at room temperature, enhancing stability compared to simpler hydrazines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethanehydrazonohydrazide, and how can reaction conditions be standardized?

- Methodological Answer : this compound synthesis typically involves hydrazine derivatives reacting with carbonyl compounds. Analogous to phenylhydrazine synthesis (via diazotization and reduction of aniline derivatives), reaction parameters (e.g., pH, temperature, stoichiometry) must be optimized using controlled experiments. For reproducibility, document reagent purity, solvent systems, and purification steps (e.g., recrystallization or chromatography). Monitor reaction progress via TLC or HPLC .

Q. How can this compound derivatives be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify hydrazone bond formation and substituent positions.

- FT-IR to identify N-H and C=N stretching vibrations.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation.

Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Q. What are the standard applications of this compound in organic synthesis?

- Methodological Answer : this compound serves as a precursor for hydrazones, which are pivotal in:

- Carbonyl group identification : React with aldehydes/ketones to form crystalline derivatives for melting point analysis.

- Heterocyclic synthesis : Participate in cyclization reactions (e.g., Fischer indole synthesis) under acidic conditions. Design kinetic studies to compare yields with alternative reagents like 2,4-dinitrophenylhydrazine .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex heterocyclic formations?

- Methodological Answer : Employ mechanistic probes:

- Isotopic labeling (e.g., ¹⁵N-labeled hydrazine) to track bond rearrangements via MS/NMR.

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Computational modeling (e.g., DFT or MD simulations) to map transition states. Validate hypotheses with intermediate trapping experiments (e.g., low-temperature NMR) .

Q. How should researchers address contradictions in reported biological or catalytic activities of this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses:

- Control variables : Compare solvent systems, pH, and catalyst loadings across studies.

- Statistical validation : Apply ANOVA or t-tests to assess significance of activity differences.

- Reproducibility audits : Replicate key experiments under standardized conditions. Publish negative results to mitigate publication bias .

Q. What novel methodologies can enhance the scalability or selectivity of this compound-based reactions?

- Methodological Answer : Explore advanced catalytic systems:

- Metal-organic frameworks (MOFs) for regioselective hydrazone formation.

- Flow chemistry to improve heat/mass transfer in large-scale syntheses.

- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Methodological Answer :

- Feasibility : Pilot small-scale syntheses to assess resource requirements.

- Novelty : Screen derivatives for unexplored bioactivities (e.g., antimicrobial or anticancer properties).

- Ethics : Ensure compliance with chemical safety protocols (e.g., fume hood use, waste disposal).

- Relevance : Align with SDGs (e.g., affordable healthcare via drug discovery) .

Q. What statistical approaches are essential for analyzing dose-response or structure-activity relationships (SAR) in this compound studies?

- Methodological Answer :

- Dose-response : Fit data to Hill or logistic models using nonlinear regression.

- SAR : Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent effects with activity.

- Uncertainty quantification : Report confidence intervals and p-values for all parameters .

Tables for Key Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.